molecular formula C28H48O2 B132040 beta-Tocopherol CAS No. 16698-35-4

beta-Tocopherol

Cat. No. B132040
CAS RN: 16698-35-4
M. Wt: 416.7 g/mol
InChI Key: WGVKWNUPNGFDFJ-DQCZWYHMSA-N
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Description

Beta-tocopherol is one of the chemical forms of vitamin E, which is a family of fat-soluble antioxidants. These antioxidants play a crucial role in protecting cells from oxidative damage. Beta-tocopherol, similar to its homologs, is involved in scavenging free radicals and reactive oxygen species such as singlet molecular oxygen (1O2). The effectiveness of beta-tocopherol in quenching 1O2 is significant, as it is comparable to alpha-tocopherol, which is the most prevalent form of vitamin E .

Synthesis Analysis

The synthesis of tocopherols, including beta-tocopherol, occurs through the condensation of isopentyl diphosphate and homogentisic acid in plastid membranes. This process is part of the vitamin E biosynthetic pathway, which is essential for producing these antioxidants that contribute to various metabolic processes in plants and potentially in other organisms .

Molecular Structure Analysis

Beta-tocopherol's molecular structure includes a chromane ring with a free hydroxyl group at position 6, which is crucial for its antioxidant activity. The methylation pattern on the chromane ring differentiates beta-tocopherol from other tocopherols. Specifically, the presence of methyl groups at positions 5 and 8 of the chromane ring is characteristic of beta-tocopherol. This methylation pattern influences its physical quenching efficiency and chemical reactivity with 1O2 .

Chemical Reactions Analysis

The chemical reactivity of beta-tocopherol with singlet molecular oxygen is relatively low, accounting for only a small fraction of its physical quenching capacity. When beta-tocopherol does react chemically with 1O2, the primary products are tocopheryl quinones. However, beta-tocopherol exhibits particularly low reactivity compared to other tocopherol homologs, which may make it more suitable for biological conditions where the accumulation of oxidation products is undesirable .

Physical and Chemical Properties Analysis

Beta-tocopherol's physical and chemical properties are closely related to its antioxidant function. It is effective in physically quenching 1O2, with its efficiency being second only to alpha-tocopherol among the tocopherol homologs. The presence of a free hydroxyl group on the chromane ring is essential for this activity. Despite its lower chemical reactivity, beta-tocopherol's ability to physically quench reactive oxygen species without forming significant amounts of reactive products makes it a potentially valuable antioxidant under certain biological conditions .

Scientific Research Applications

Tocopherols and Their Biological Activities

Tocopherols, including beta-tocopherol, are known for their antioxidant properties. They play a vital role in protecting cells from oxidative stress. Research has highlighted the diverse biological activities of tocopherols, such as their anti-inflammatory, antineoplastic, and natriuretic functions. These activities are not limited to their antioxidant behavior but may also involve specific binding interactions (Hensley et al., 2004).

Nutritional and Technological Applications

Alpha-tocopherol, a well-known antioxidant, has been used as a starting point for the development of more potent antioxidant analogs. These advancements have applications in both clinical and nutritional contexts for human health. This research also includes the preparation of label analogs for tocopherol metabolism studies (Cerecetto & López, 2007).

Genetic Mapping and Plant Breeding

In the context of plant breeding, the genetic mapping of genes controlling beta-tocopherol accumulation, such as in sunflower seeds, has been a significant area of research. This knowledge is beneficial for breeding programs aimed at modifying tocopherol profiles for specific industrial and nutritional uses (Vera-Ruiz et al., 2006).

Applications in Food and Beverage Industries

Beta-tocopherol and other tocopherols have been studied for their potential in improving the shelf life and quality of food products. For instance, the encapsulation of alpha-tocopherol using certain carriers like zein and cyclodextrin has been explored to enhance the shelf life and color stability of fruit beverages (Carmo et al., 2017).

Role in Health and Disease

The relationship between different tocopherol isoforms and health outcomes, such as prostate cancer risk, has been investigated. Studies have explored how varying concentrations of tocopherols in the serum can influence the risk of developing diseases like prostate cancer (Weinstein et al., 2005).

Future Directions

Research on beta-Tocopherol is ongoing, with current studies seeking to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . It continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .

properties

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVKWNUPNGFDFJ-DQCZWYHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O2
Source PubChem
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DSSTOX Substance ID

DTXSID10873424, DTXSID30884931
Record name DL-beta-Tocopherol
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Record name (R,R,R)-beta-Tocopherol
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Molecular Weight

416.7 g/mol
Source PubChem
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Physical Description

Solid
Record name beta-Tocopherol
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Product Name

beta-Tocopherol

CAS RN

148-03-8, 16698-35-4
Record name β-Tocopherol
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Record name (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel-
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Record name 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
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Record name [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
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Record name .BETA.-TOCOPHEROL, DL-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Melting Point

< 25 °C
Record name beta-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
F Martin-Nizard, A Boullier… - … of cardiovascular risk, 1998 - journals.sagepub.com
Introduction Production of endothelin by endothelial cells depends on protein-kinase C (PKC) stimulation which has been reported to be inhibited by alpha-tocopherol (α-Toch) but not …
Number of citations: 66 journals.sagepub.com
P Górnaś - European Food Research and Technology, 2019 - Springer
The oaks Quercus robur L. and Quercus rubra L. are grown worldwide. The oak fruits (acorns) fallen on the ground during the autumn are usually considered as unusable, although …
Number of citations: 16 link.springer.com
JS Lee, J Kwak, JH Cho, D Chebotarov… - Plant Genetic …, 2019 - cambridge.org
Seeds of 15 diverse rice accessions, representing aus, indica, temperate japonica and tropical japonica subpopulations, were produced under temperate climate conditions in Korea …
Number of citations: 17 www.cambridge.org
EM Vera-Ruiz, L Velasco, AJ Leon… - Molecular …, 2006 - Springer
… seeds (80 F2 seeds with beta-tocopherol <7.5%: 23 F2 seeds with beta-tocopherol >30%) … for beta-tocopherol, and tph1tph1 if their F3 seeds showed a uniform high betatocopherol …
Number of citations: 36 link.springer.com
KN Engin - Molecular vision, 2009 - ncbi.nlm.nih.gov
… Antiproliferative and protein kinase C-supressing effects of alpha-tocopherol have been previously demonstrated, which have not been mimicked by beta-tocopherol or probucol. …
Number of citations: 216 www.ncbi.nlm.nih.gov
AP De Leenheer, VO De Bevere, AE Claeys - Clinical chemistry, 1979 - academic.oup.com
A liquid-chromatographic assay for alpha, beta, and gamma-isomeric tocopherols in human serum is reported. The tocopherols and the internal standard (tocol) are absorbed into a …
Number of citations: 44 academic.oup.com
SG Tangolar, F Özogul, S Tangolar… - Journal of Food …, 2011 - Elsevier
… The amount of beta tocopherol in stalks was considerably higher than in the other parts of the clusters, for all varieties. The total tocopherol content ranged from 6.048 to 25.86 mg/kg dry …
Number of citations: 47 www.sciencedirect.com
A Azzi, D Boscoboinik, A Fazzio, D Marilley… - Zeitschrift fur …, 1998 - europepmc.org
… RRR-alpha-Tocopherol, but not RRR-beta-tocopherol, negative regulates proliferation of … , whereas RRR-beta-tocopherol is ineffective. Furthermore, RRR-beta-tocopherol prevents the …
Number of citations: 52 europepmc.org
A Azzi, R Gysin, P Kempna, R Ricciarelli… - Molecular aspects of …, 2003 - Elsevier
The function of vitamin E has been attributed to its capacity to protect the organism against the attack of free radicals by acting as a lipid based radical chain breaking molecule. More …
Number of citations: 137 www.sciencedirect.com
A Azzi, I Breyer, M Feher, M Pastori… - The Journal of …, 2000 - academic.oup.com
In the last 10 years precise cellular functions of α-tocopherol, some of which are independent of its antioxidant/radical-scavenging ability, have been revealed. Absorption of α-…
Number of citations: 230 academic.oup.com

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